ethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate
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Overview
Description
Ethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic ester compound with the molecular formula C9H12O3. It is characterized by its unique oxabicyclohexane structure, which contributes to its distinct chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate typically involves the cyclopropanation of appropriate precursors. One common method includes the reaction of ethyl diazoacetate with a suitable diene or alkene under the influence of a rhodium catalyst . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the ester group into an alcohol.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which ethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate enzymatic activity or alter metabolic pathways, leading to the desired chemical or biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1S,5R,6S)-2-oxobicyclo[3.1.0]hexane-6-carboxylate
- Ethyl (1R,5R,6S)-2-oxobicyclo[3.1.0]hexane-6-carboxylate
- Ethyl rac-(1R,5S,6s)-3-azabicyclo[3.1.0]hexane-6-carboxylate .
Uniqueness
Ethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can lead to different biological activities and chemical properties compared to its isomers .
Properties
Molecular Formula |
C8H12O3 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
ethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-2-10-8(9)6-5-3-4-11-7(5)6/h5-7H,2-4H2,1H3/t5-,6-,7-/m0/s1 |
InChI Key |
WPWZXGZTADPNQW-ACZMJKKPSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@H]2[C@@H]1OCC2 |
Canonical SMILES |
CCOC(=O)C1C2C1OCC2 |
Origin of Product |
United States |
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